

Golden Catalyst for Furan Synthesis: Applications of Gold Tribromide

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Compound of Interest					
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Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Gold tribromide (AuBr₃) has emerged as a powerful and versatile catalyst in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of AuBr₃ in the synthesis of substituted furans, valuable structural motifs in numerous natural products and pharmaceuticals. Two distinct and efficient methods are highlighted: a tandem propargylic substitution/cycloisomerization of N-tosylpropargyl amines with 1,3-dicarbonyl compounds and a cycloisomerization of 2-alkynylcycloalk-2-enols for the synthesis of fused furans.

Application 1: Tandem Propargylic Substitution and Cycloisomerization

This method provides a route to poly-substituted furans through a gold(III)-catalyzed reaction between N-tosylpropargyl amines and 1,3-dicarbonyl compounds. The reaction proceeds in a tandem fashion, involving a propargylic substitution followed by a cycloisomerization step, all facilitated by the same gold catalyst.[1][2] The addition of a silver co-catalyst, such as silver triflate (AgOTf), has been shown to significantly improve the reaction yield.[2][3]

Quantitative Data Summary



The following table summarizes the scope of the gold(III)-catalyzed synthesis of polysubstituted furans from various N-tosylpropargyl amines and 1,3-dicarbonyl compounds. The optimized reaction conditions involved 5 mol% AuBr₃ and 15 mol% AgOTf in dichloroethane at 60 °C.[3]

Entry	N- Tosylpropargyl Amine (1)	1,3-Dicarbonyl Compound (2)	Product (3)	Yield (%)
1	1a (R¹=Ph, R²=H, R³=H)	2a (R ⁴ =Me, R ⁵ =Me)	3aa	81
2	1b (R¹=4- MeC6H4, R²=H, R³=H)	2a (R ⁴ =Me, R ⁵ =Me)	3ba	75
3	1c (R ¹ =4- MeOC ₆ H ₄ , R ² =H, R ³ =H)	2a (R ⁴ =Me, R ⁵ =Me)	3ca	85
4	1d (R¹=TMS, R²=H, R³=H)	2a (R ⁴ =Me, R ⁵ =Me)	3da	89
5	1a (R¹=Ph, R²=H, R³=H)	2b (R ⁴ =Ph, R ⁵ =Ph)	3ab	68
6	1a (R¹=Ph, R²=H, R³=H)	2c (R ⁴ =Me, R ⁵ =OEt)	3ac	72

Experimental Protocol

General Procedure for the Synthesis of Poly-Substituted Furans (3aa-3ac):[3]

- To a solution of the N-tosylpropargyl amine (1, 0.5 mmol) and the 1,3-dicarbonyl compound (2, 1.5 mmol) in dichloroethane (5 mL) is added **gold tribromide** (AuBr₃, 5 mol%, 0.025 mmol) and silver triflate (AgOTf, 15 mol%, 0.075 mmol) at room temperature.
- The reaction mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC).



- Upon completion of the reaction, the mixture is cooled to room temperature and concentrated under reduced pressure.
- The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired poly-substituted furan product (3).

Application 2: Cycloisomerization of 2-Alkynylcycloalk-2-enols for Fused Furan Synthesis

Gold tribromide is an efficient catalyst for the cycloisomerization of 2-alkynylcycloalk-2-enols, providing a direct route to structurally diverse fused furan derivatives.[4] This methodology is notable for its mild reaction conditions and broad substrate scope. The reaction involves the activation of the carbon-carbon triple bond by AuBr₃, followed by an intramolecular nucleophilic attack of the hydroxyl group.[4]

Experimental Protocol

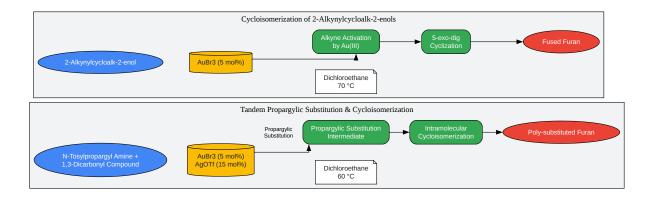
General Procedure for the Synthesis of Fused Furans:[4]

- To a solution of the 2-alkynylcycloalk-2-enol (0.5 mmol) in dichloroethane (5 mL) is added **gold tribromide** (AuBr₃, 5 mol%, 0.025 mmol) at room temperature.
- The reaction mixture is heated to 70 °C and stirred for 30 minutes.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the fused furan.

Reaction Workflow and Mechanism

The following diagrams illustrate the general workflows for the AuBr₃-catalyzed synthesis of substituted furans.



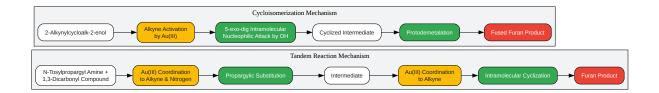


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Caption: General workflows for AuBr₃-catalyzed furan synthesis.

The proposed mechanism for the tandem reaction involves the initial coordination of the gold catalyst to the alkyne and nitrogen atom of the N-tosylpropargyl amine, facilitating the propargylic substitution by the 1,3-dicarbonyl compound.[2] The resulting intermediate then undergoes a gold-catalyzed intramolecular cyclization to form the furan ring.[2] For the cycloisomerization of 2-alkynylcycloalk-2-enols, the mechanism is believed to proceed via activation of the alkyne by the gold(III) catalyst, followed by a 5-exo-dig intramolecular attack by the ketone oxygen, and subsequent protodemetalation to regenerate the catalyst and yield the furan product.[4]





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Caption: Plausible mechanistic pathways for AuBr₃-catalyzed furan syntheses.

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